An In-Depth Technical Guide to 2-((4-Iodophenoxy)methyl)-4-methylthiazole: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 2-((4-Iodophenoxy)methyl)-4-methylthiazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a molecule of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for research and development. It is highly probable that the intended compound of interest is 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole, and as such, this guide will focus on this structure while also discussing the broader implications for substituted thiazoles.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any molecule is to delineate its structure and properties. The thiazole ring is a key heterocyclic motif found in numerous FDA-approved drugs, valued for its diverse biological activities.[1][2] The incorporation of a 4-iodophenoxy group suggests potential for halogen bonding and metabolic stability, making this a compound of interest for further investigation.
Molecular Structure
The chemical structure of 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole is presented below.
SMILES: CC1=NC=C(S1)COC2=CC=C(C=C2)I
Physicochemical Data
The following table summarizes the key computed physicochemical properties for 5-((4-Iodophenoxy)methyl)-2-methyl-1,3-thiazole. These values are crucial for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C11H10INOS | PubChem |
| Molecular Weight | 331.17 g/mol | PubChem |
| Exact Mass | 330.95278 Da | PubChem |
| Topological Polar Surface Area | 50.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| XLogP3 | 3.5 | PubChem |
Proposed Synthetic Pathways
While a specific synthetic route for 2-((4-Iodophenoxy)methyl)-4-methylthiazole has not been published, a plausible and efficient synthesis can be designed based on well-established organic chemistry reactions. The most logical approach involves a two-stage process: the construction of the thiazole core via the Hantzsch thiazole synthesis, followed by the attachment of the 4-iodophenoxy moiety through a Williamson ether synthesis.[3][4]
Overview of the Synthetic Strategy
The proposed synthetic workflow is depicted in the following diagram. This strategy offers flexibility and is amenable to the synthesis of various analogues for structure-activity relationship (SAR) studies.
Caption: Proposed two-stage synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol outlines a step-by-step procedure for the proposed synthesis.
Stage 1: Synthesis of 2-Methyl-4-(chloromethyl)thiazole (Hantzsch Thiazole Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add 1,3-dichloropropan-2-one (1.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The Hantzsch synthesis is typically efficient and proceeds to completion within a few hours.[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-4-(chloromethyl)thiazole.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stage 2: Synthesis of 2-((4-Iodophenoxy)methyl)-4-methylthiazole (Williamson Ether Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve 4-iodophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq), to the solution to deprotonate the phenol.[6]
-
Addition of Alkyl Halide: Add the previously synthesized 2-methyl-4-(chloromethyl)thiazole (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography to yield 2-((4-Iodophenoxy)methyl)-4-methylthiazole.
Potential Biological Activities and Applications in Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]
Anticancer Potential
Many thiazole-containing compounds have been investigated as potential anticancer agents.[8] Some derivatives have been shown to inhibit cancer cell migration and invasion, which are key processes in metastasis.[9] The mechanism of action for such compounds can be diverse, including the inhibition of protein kinases or disruption of the tumor microenvironment.
A plausible mechanism of action for a novel thiazole derivative could involve the inhibition of a key signaling pathway implicated in cancer progression, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
Thiazole derivatives have also been extensively studied for their antibacterial and antifungal activities.[10] The presence of the thiazole ring can contribute to the molecule's ability to interfere with essential microbial processes.
Experimental Workflow for Biological Evaluation: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of 2-((4-Iodophenoxy)methyl)-4-methylthiazole, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol for MTT Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram for MTT Assay
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Conclusion
While direct experimental data for 2-((4-Iodophenoxy)methyl)-4-methylthiazole is scarce, this guide provides a robust framework for its synthesis and potential biological evaluation based on established chemical principles and the known activities of structurally related thiazole derivatives. The proposed synthetic route is logical and utilizes well-understood reactions, making it a viable starting point for researchers. The potential for this compound to exhibit interesting biological activities, particularly in the realm of anticancer research, warrants further investigation. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of novel thiazole-based compounds.
References
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.[7]
-
An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors. (2024). RSC Publishing.[11]
-
Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ACS Publications.[12]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[13]
-
Synthesis of 2-Substituted Thiazoles. Tetrahedron.[14]
-
Thiazole Ring—A Biologically Active Scaffold. PMC.[1]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.[15]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.[5]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research.[16]
-
Hantzsch Thiazole Synthesis. Chem Help Asap.[3]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.[17]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. MDPI.[18]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[2]
-
Hantzsch Thiazole Synthesis. SynArchive.[19]
-
Thiazole synthesis. Organic Chemistry Portal.[20]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Publications.[21]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.[9]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.[8]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.[10]
-
The Williamson Ether Synthesis. University of Wisconsin-Platteville.[4]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Org-Synthesis.[6]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.[22]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.[23]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC.[24]
-
Synthesis of thiazoles. Google Patents.[25]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate.[26]
-
Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.[27]
-
Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.[28]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 11. An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bepls.com [bepls.com]
- 19. synarchive.com [synarchive.com]
- 20. Thiazole synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. francis-press.com [francis-press.com]
- 24. jk-sci.com [jk-sci.com]
- 25. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 28. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
